

Molecular weight of Mal-NH-PEG10-CH₂CH₂COOPFP ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mal-NH-PEG10-CH₂CH₂COOPFP ester

Cat. No.: B12414778

[Get Quote](#)

Technical Guide: Mal-NH-PEG10-CH₂CH₂COOPFP Ester

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of **Mal-NH-PEG10-CH₂CH₂COOPFP ester**, a heterobifunctional linker commonly used in bioconjugation and for the development of Antibody-Drug Conjugates (ADCs) and PROTACs.

Core Compound Characteristics

Mal-NH-PEG10-CH₂CH₂COOPFP ester is a polyethylene glycol (PEG)-based linker featuring two distinct reactive terminals: a maleimide group and a pentafluorophenyl (PFP) ester. The maleimide group reacts specifically with sulfhydryl (thiol) groups, while the PFP ester is an amine-reactive group that forms stable amide bonds. PFP esters are notable for being more stable in aqueous solutions compared to other amine-reactive esters like NHS esters[1]. The PEG10 chain enhances the linker's solubility in aqueous media[2].

These linkers are integral in the synthesis of complex bioconjugates, allowing for the precise covalent attachment of molecules like proteins, peptides, or therapeutic agents[3].

Molecular Weight and Formula

The precise molecular weight is critical for accurate stoichiometric calculations in conjugation protocols and for the characterization of the final conjugate. Based on its chemical composition, the molecular formula and weight have been determined.

The molecular formula for **Mal-NH-PEG10-CH₂CH₂COOPFP ester** is C₃₆H₅₁F₅N₂O₁₅[\[4\]](#)[\[5\]](#).

The calculated molecular weight is 846.79 g/mol [\[4\]](#)[\[5\]](#).

Data Presentation: Physicochemical Properties

The quantitative data for the compound are summarized in the table below for clarity and ease of reference.

Property	Value	Reference
Molecular Weight	846.79 g/mol	[4] [5]
Molecular Formula	C ₃₆ H ₅₁ F ₅ N ₂ O ₁₅	[4] [5]
Purity	≥95% (Varies by supplier)	[5]
Appearance	White/Off-white solid or crystal	
Solubility	Soluble in DMSO, DMF, DCM	

Experimental Protocols

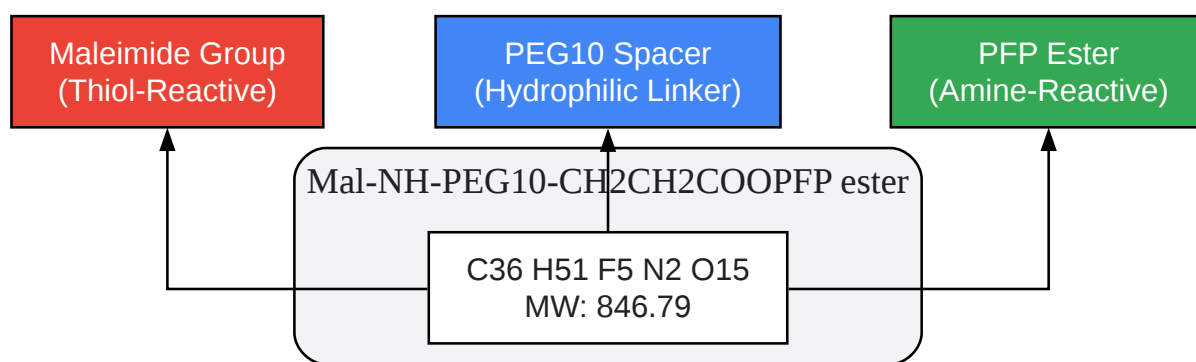
Detailed experimental protocols for the use of **Mal-NH-PEG10-CH₂CH₂COOPFP ester** are specific to the molecules being conjugated (e.g., antibody, peptide, or small molecule drug) and the desired final product. Researchers should refer to supplier-specific datasheets and established bioconjugation literature for methodologies. Key reaction considerations include:

- **Maleimide-Thiol Conjugation:** This reaction is most efficient at a pH range of 6.5-7.5. Thiol-containing molecules must be free and reduced prior to reaction.
- **PFP Ester-Amine Conjugation:** This reaction proceeds efficiently at a pH range of 7-9 to form a stable amide bond. The PFP ester's higher stability in aqueous solutions provides a broader window for reaction conditions compared to NHS esters[\[1\]](#).

Note: As an AI, I cannot provide specific, validated experimental protocols. The information above is for guidance, and protocols must be optimized for each specific application.

Visualization of Molecular Components

To illustrate the logical relationship of the functional components that constitute the **Mal-NH-PEG10-CH₂CH₂COOPFP ester**, the following diagram is provided.



[Click to download full resolution via product page](#)

Caption: Logical breakdown of the functional units of the bifunctional linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 2. Mal-PEG10-NHS ester | BroadPharm [broadpharm.com]
- 3. Mal-PEG-PFP ester | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Molecular weight of Mal-NH-PEG10-CH₂CH₂COOPFP ester]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12414778#molecular-weight-of-mal-nh-peg10-ch2ch2coopfp-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com